Reduced Lipophilicity (XLogP3 = 1.2) vs. Diethyl- (XLogP3 = 1.9) and Cyclohexyl-Ethyl- (XLogP3 = 3.3) Analogs
The target compound's computed XLogP3 value of 1.2 is 0.7 units lower than that of the N1,N1-diethyl analog (XLogP3 = 1.9) and 2.1 units lower than the N1-cyclohexyl-N1-ethyl analog (XLogP3 = 3.3), indicating markedly enhanced hydrophilicity [1][2][3]. This positions the compound closer to Lipinski's optimal logP range (0–3) for orally bioavailable drugs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | N1,N1-Diethyl-: XLogP3 = 1.9; N1-Cyclohexyl-N1-ethyl-: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = -0.7 (vs. diethyl); ΔXLogP3 = -2.1 (vs. cyclohexyl-ethyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower logP predicts superior aqueous solubility, reduced non-specific binding, and more favorable pharmacokinetics in early-stage drug discovery, making this compound a preferred hydrophilic fragment.
- [1] PubChem Compound Summary for CID 56831942 (XLogP3 = 1.2). View Source
- [2] PubChem Compound Summary for CID 56831943 (XLogP3 = 1.9). View Source
- [3] PubChem Compound Summary for CID 56831948 (XLogP3 = 3.3). View Source
